Yuanhuanin

Übersicht

Beschreibung

Yuanhuanin is a natural flavonoid compound originally discovered in the plant Daphne sericea Vahl. It can also be isolated from Daphne koreana and Daphne pedunculata . This compound has garnered significant interest due to its potential therapeutic properties, including anti-inflammatory and anticancer activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Yuanhuanin is typically isolated from natural sources rather than synthesized chemically. The extraction process involves collecting the flowering aerial parts of the plant, followed by ethanol extraction and subsequent purification steps .

Industrial Production Methods

Industrial production of this compound primarily relies on the extraction from Daphne species. The process involves harvesting the plant material, drying, and then using solvents like ethanol to extract the active compounds. The extract is then purified using techniques such as chromatography to isolate this compound .

Analyse Chemischer Reaktionen

Types of Reactions

Yuanhuanin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives.

Reduction: It can be reduced under specific conditions to yield other flavonoid compounds.

Substitution: this compound can participate in substitution reactions, particularly involving its hydroxyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Reagents like acetic anhydride and sulfuric acid can facilitate substitution reactions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which may have different biological activities.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Yuanhuacin

- Yuanhuadin

- Yuanhuafin

- Yuanhuagin

- Yuanhuajin

- Yuanhualin

- Yuanhuamin

- Yuanhuapin

- Yuanhuatin

Uniqueness

Yuanhuanin is unique among its analogues due to its distinct flavonoid structure, which contributes to its specific biological activities. While other compounds in the series, such as yuanhuacin and yuanhuadin, also exhibit anticancer properties, this compound’s unique structure allows it to interact with different molecular targets, making it a valuable compound for further research .

Biologische Aktivität

Yuanhuanin, a rare flavonoid isolated from the plant Daphne genkwa, has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammation. This article explores the compound's mechanisms of action, efficacy in various studies, and associated case studies.

Overview of this compound

This compound belongs to a class of compounds known as daphnane-type diterpenoids, which are primarily derived from the Genkwa Flos. It has been traditionally used in Chinese medicine for treating inflammatory diseases and has shown promise in cancer therapy due to its cytotoxic properties.

This compound's biological activity is attributed to several mechanisms:

- Inhibition of DNA Synthesis : Early studies identified this compound as an inhibitor of DNA synthesis, contributing to its antileukemic effects.

- Topoisomerase I Inhibition : The compound has been recognized as a modest inhibitor of topoisomerase I, a critical target for many anticancer drugs such as camptothecin .

- AMPK/mTOR Pathway Modulation : this compound activates AMP-activated protein kinase (AMPK) while inhibiting the mTOR signaling pathway, which is crucial for cell growth and proliferation .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Study 1: Anti-Cancer Efficacy

A study conducted by Zhang et al. evaluated the effects of this compound on human cancer cell lines. The results indicated that this compound treatment led to G2/M phase arrest in cancer cells, demonstrating its potential as an anticancer agent through the modulation of cell cycle regulators .

Case Study 2: Toxicity Assessment

While this compound exhibits potent anticancer properties, research has also highlighted concerns regarding its toxicity. In animal models, systemic administration resulted in notable organ toxicity, particularly affecting the liver and kidneys. This toxicity is attributed to the presence of other diterpenoids in Daphne genkwa, which may exacerbate adverse effects .

Eigenschaften

IUPAC Name |

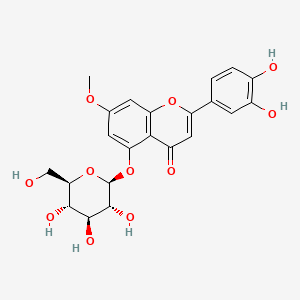

2-(3,4-dihydroxyphenyl)-7-methoxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O11/c1-30-10-5-15-18(13(26)7-14(31-15)9-2-3-11(24)12(25)4-9)16(6-10)32-22-21(29)20(28)19(27)17(8-23)33-22/h2-7,17,19-25,27-29H,8H2,1H3/t17-,19-,20+,21-,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXVSQQSRCKKYLS-MIUGBVLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)C(=O)C=C(O2)C4=CC(=C(C=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C(=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)C=C(O2)C4=CC(=C(C=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501003149 | |

| Record name | 2-(3,4-Dihydroxyphenyl)-7-methoxy-4-oxo-4H-1-benzopyran-5-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501003149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83133-14-6 | |

| Record name | Yuanhuanin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083133146 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3,4-Dihydroxyphenyl)-7-methoxy-4-oxo-4H-1-benzopyran-5-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501003149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.